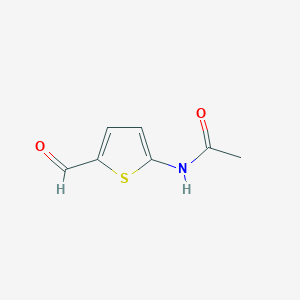

N-(5-Formyl-2-thienyl)acetamide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N-(5-formylthiophen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-5(10)8-7-3-2-6(4-9)11-7/h2-4H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHPGKJBLSYSCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296445 | |

| Record name | N-(5-Formyl-2-thienyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31167-35-8 | |

| Record name | 31167-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(5-Formyl-2-thienyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Molecular Structure of N-(5-formylthiophen-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of N-(5-formylthiophen-2-yl)acetamide. This compound is a significant heterocyclic molecule featuring a thiophene core, an acetamide group, and a formyl substituent. Its unique structural characteristics make it a valuable intermediate in the synthesis of various pharmaceutical and materials science compounds.[1] This guide will delve into the intricacies of its molecular architecture, explore its synthesis via the Vilsmeier-Haack reaction, and detail its spectroscopic and analytical characterization. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile compound in their research and development endeavors.

Introduction: The Significance of the Thiophene Scaffold

Thiophene and its derivatives are a cornerstone in the field of heterocyclic chemistry, renowned for their wide-ranging applications in medicinal chemistry and materials science. The thiophene ring is considered a bioisostere of the phenyl group, often imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[2] The 2-aminothiophene moiety, in particular, is a well-established pharmacophore found in compounds with diverse biological activities, including antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties.[2][3]

N-(5-formylthiophen-2-yl)acetamide (C₇H₇NO₂S) integrates three key functional groups onto the thiophene scaffold: an acetamide group at the 2-position, a formyl (aldehyde) group at the 5-position, and the inherent sulfur atom within the five-membered ring.[4] This strategic arrangement of functional groups provides multiple reactive sites for further chemical modifications, making it a highly versatile building block in organic synthesis.[1]

The acetamide group can influence the molecule's solubility and ability to participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. The formyl group is a versatile functional handle that can undergo a wide array of chemical transformations, including reductive amination, oxidation, and condensation reactions, allowing for the construction of more complex molecular architectures. The sulfur atom in the thiophene ring not only contributes to the aromaticity and electronic properties of the molecule but can also engage in non-covalent interactions.

This guide will provide an in-depth exploration of the molecular structure of N-(5-formylthiophen-2-yl)acetamide, offering insights into its synthesis, and detailed analysis of its key physicochemical and spectroscopic properties.

Molecular Structure and Physicochemical Properties

The molecular structure of N-(5-formylthiophen-2-yl)acetamide is characterized by a planar, five-membered thiophene ring. The acetamide and formyl groups are attached to the carbon atoms adjacent to the sulfur atom, at positions 2 and 5, respectively.

Caption: 2D structure of N-(5-formylthiophen-2-yl)acetamide.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂S | [4] |

| Molecular Weight | 169.20 g/mol | [4] |

| CAS Number | 31167-35-8 | |

| Appearance | Typically a solid | N/A |

| Melting Point | Not consistently reported | N/A |

| Boiling Point | Not consistently reported | N/A |

| Solubility | Soluble in common organic solvents | N/A |

| InChI | InChI=1S/C7H7NO2S/c1-5(10)8-7-3-2-6(4-9)11-7/h2-4H,1H3,(H,8,10) | [5] |

| InChIKey | RYHPGKJBLSYSCH-UHFFFAOYSA-N | [5] |

| SMILES | CC(=O)NC1=CC=C(S1)C=O | [5] |

Synthesis and Mechanism

A primary and efficient method for the synthesis of N-(5-formylthiophen-2-yl)acetamide is the Vilsmeier-Haack reaction . This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8]

Reaction Scheme:

The synthesis typically involves the reaction of 2-acetamidothiophene with the Vilsmeier reagent, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[6][9]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpbs.com [ijpbs.com]

- 4. labsolu.ca [labsolu.ca]

- 5. PubChemLite - N-(5-formyl-2-thienyl)acetamide (C7H7NO2S) [pubchemlite.lcsb.uni.lu]

- 6. jk-sci.com [jk-sci.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Spectral Data of N-(5-Formyl-2-thienyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Spectroscopic Overview

The structural confirmation of a synthesized compound is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive means to elucidate the molecular architecture of a compound, ensuring its identity and purity. N-(5-Formyl-2-thienyl)acetamide (C₇H₇NO₂S) possesses a unique combination of functional groups—a thiophene ring, an acetamide moiety, and a formyl group—each with distinct spectroscopic signatures.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretching | 3300 - 3100 | Medium |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aldehyde) | Stretching | 2850 - 2750 | Medium |

| C=O (Amide I) | Stretching | 1680 - 1640 | Strong |

| C=O (Aldehyde) | Stretching | 1715 - 1680 | Strong |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium-Weak |

| N-H (Amide II) | Bending | 1570 - 1515 | Medium |

| C-N (Amide) | Stretching | 1400 - 1200 | Medium |

Note: These are predicted values and may vary slightly in an experimental spectrum.

The N-H stretching vibration of the secondary amide is expected to appear as a medium-intensity band in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly diagnostic. The amide carbonyl (Amide I band) should produce a strong absorption around 1680-1640 cm⁻¹, while the aldehyde carbonyl will also give a strong band, typically at a slightly higher frequency of 1715-1680 cm⁻¹. The C-H stretching of the aldehyde proton is another key indicator, expected in the 2850-2750 cm⁻¹ region. For a similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the N-H stretching vibration was observed around 3262 cm⁻¹, and the amide I band appeared at 1688 cm⁻¹.[2]

Experimental Protocol: Acquiring an IR Spectrum

A standard method for obtaining the IR spectrum of a solid sample is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition:

-

The anvil is lowered to ensure good contact between the sample and the crystal.

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

-

Data Processing: The resulting spectrum is analyzed for the presence of the characteristic absorption bands outlined in the table above.

Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a translucent disk.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Predicted ¹H NMR Spectral Data

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CHO (Aldehyde) | 9.5 - 10.5 | Singlet | 1H |

| Thiophene-H | 7.0 - 8.0 | Doublet | 1H |

| Thiophene-H | 6.8 - 7.5 | Doublet | 1H |

| -NH (Amide) | 8.0 - 9.5 | Singlet (broad) | 1H |

| -CH₃ (Acetyl) | 2.0 - 2.5 | Singlet | 3H |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and may vary depending on the solvent used.

The aldehyde proton is expected to be the most downfield signal, appearing as a singlet between δ 9.5 and 10.5 ppm. The two protons on the thiophene ring will appear as doublets in the aromatic region (δ 7.0-8.0 ppm) due to coupling with each other. The amide proton will likely be a broad singlet in the region of δ 8.0-9.5 ppm. The methyl protons of the acetyl group will be the most upfield, appearing as a sharp singlet around δ 2.0-2.5 ppm, integrating to three protons. In a related acetamide compound, the amide proton was observed as a singlet at 9.32 ppm.[4]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Spectral Data

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| -C =O (Aldehyde) | 180 - 190 |

| -C =O (Amide) | 165 - 175 |

| Thiophene-C | 120 - 150 |

| -C H₃ (Acetyl) | 20 - 30 |

Note: Predicted chemical shifts are relative to TMS.

The carbonyl carbons are the most deshielded, with the aldehyde carbon expected between δ 180-190 ppm and the amide carbon between δ 165-175 ppm. The four carbons of the thiophene ring will resonate in the aromatic region (δ 120-150 ppm). The methyl carbon of the acetyl group will be the most shielded, appearing upfield around δ 20-30 ppm. For a similar thiophene-containing amide, the thiophene ring carbons were observed in the range of δ 28.02–93.04 ppm, with some carbons appearing as high as 149.6 and 134.0 ppm.[2]

Experimental Protocol: Acquiring NMR Spectra

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of TMS is added as an internal standard.

-

¹H NMR Acquisition:

-

The sample is placed in the NMR spectrometer.

-

Standard acquisition parameters are set, for example, a 45° pulse with a 4-second acquisition time and no relaxation delay.[5]

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired.

-

Typical parameters might include a 30° pulse, a 4-second acquisition time, and no relaxation delay for a compound of this molecular weight.[5]

-

-

Data Processing: The Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS at 0 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₇H₇NO₂S, and its monoisotopic mass is 169.01974 Da.[6][7]

Predicted Mass Spectrum Data

Ionization Method: Electron Ionization (EI)

| m/z | Proposed Fragment | Significance |

| 169 | [M]⁺ | Molecular Ion |

| 140 | [M - CHO]⁺ | Loss of the formyl group |

| 126 | [M - COCH₃]⁺ | Loss of the acetyl group |

| 43 | [CH₃CO]⁺ | Acetyl cation |

The molecular ion peak ([M]⁺) is expected at m/z 169. Under electron ionization, fragmentation is likely to occur. Key fragmentation pathways could involve the loss of the formyl group (CHO, 29 Da) to give a fragment at m/z 140, or the loss of the acetyl group (COCH₃, 43 Da) resulting in a fragment at m/z 126. The acetyl cation itself would produce a prominent peak at m/z 43.

Experimental Protocol: Acquiring a Mass Spectrum

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).[8]

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Integrated Spectral Analysis Workflow

The confirmation of the structure of this compound requires a holistic interpretation of all spectral data.

Caption: Integrated workflow for structural elucidation.

Conclusion

This technical guide provides a comprehensive overview of the expected spectral data for this compound. By understanding the predicted IR, ¹H NMR, ¹³C NMR, and MS data, researchers can confidently verify the synthesis of this important intermediate. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the characterization of novel compounds for drug discovery and materials science applications.

References

- Akhileshwari, P. et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide.

-

PubChem. This compound. [Link]

- Evecen, M. et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(12), 11320–11329.

- Ağar, A. A. et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(12), 11320–11329.

-

SpectraBase. acetamide, 2-[[2-(5-methyl-2-thienyl)-2-oxoethyl]thio]-N-phenyl-. [Link]

- Chkirate, M. et al. (2022). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide.

-

University of Colorado Boulder. Sample preparation for FT-IR. [Link]

- Grimme, S. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A, 120(21), 3767–3774.

- Smith, F. T. et al. (2004). GC—MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Analytical Toxicology, 28(6), 433–443.

- Gunawan, G. & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

-

University of Colorado Boulder. IR Spectroscopy of Solids. [Link]

- Argyropoulos, D. (2018). Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy for the Non-expert. Royal Society of Chemistry.

-

Shimadzu. Ionization Modes: EI. [Link]

- Zarić, S. D. et al. (2002). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Journal of the Serbian Chemical Society, 67(1), 37-45.

- Amirav, A. et al. (2008). Classical electron ionization mass spectra in gas chromatography/mass spectrometry with supersonic molecular beams. Journal of Mass Spectrometry, 43(2), 141-163.

-

University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

-

MMRC. Infrared Spectroscopy. [Link]

- Metin, A. Ü. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

ResearchGate. 1 H NMR spectrum of I. [Link]

-

Wikipedia. Infrared spectroscopy. [Link]

-

Wikipedia. Electron ionization. [Link]

- de Graaf, R. A. et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 24(8), 941–953.

-

ResearchGate. Comparison between experimental infrared spectrum of acetamide and... [Link]

-

ResearchGate. The FT-IR spectrum of the o-acetamide. [Link]

-

SpectraBase. N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. Acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- - Optional[13C NMR] - Chemical. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. books.rsc.org [books.rsc.org]

- 6. PubChemLite - this compound (C7H7NO2S) [pubchemlite.lcsb.uni.lu]

- 7. labsolu.ca [labsolu.ca]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to N-(5-Formyl-2-thienyl)acetamide

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of N-(5-Formyl-2-thienyl)acetamide, a key heterocyclic building block. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes critical data from various sources to offer practical insights and detailed experimental protocols. The guide covers structural identification, thermal properties, and spectroscopic data, and explains the causality behind synthetic and analytical methodologies. All data and protocols are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Molecular Overview

This compound, also known as 5-acetamido-2-thiophenecarboxaldehyde, is a bifunctional organic compound featuring a thiophene ring substituted with an acetamido group and a formyl (aldehyde) group. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis.[1] The electron-rich thiophene core, combined with the electron-withdrawing aldehyde and the versatile acetamido group, allows for a wide range of chemical transformations.

Its primary utility lies in serving as a precursor for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The aldehyde functional group is a reactive handle for reactions such as condensations, reductive aminations, and Wittig reactions, while the acetamido group can influence the molecule's electronic properties and participate in further functionalization. Its structure has also shown promise in the field of materials science for creating conductive polymers and organic electronic devices.[1]

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 31167-35-8 | [1][2][3] |

| Molecular Formula | C₇H₇NO₂S | [1][2][4] |

| Molecular Weight | 169.20 g/mol | [1][2] |

| Canonical SMILES | CC(=O)NC1=CC=C(S1)C=O | [4] |

| InChI Key | RYHPGKJBLSYSCH-UHFFFAOYSA-N | [4] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is critical for its handling, reaction setup, and purification.

Physical State and Thermal Properties

This compound is typically a brown solid at room temperature.[1] A key parameter for assessing the purity of a solid compound is its melting point.

Table 2: Physical and Thermal Data

| Property | Value | Notes |

| Appearance | Brown solid | [1] |

| Melting Point | 175-179 °C | This range suggests a relatively pure compound but also indicates the need for careful characterization.[1] |

| Storage Conditions | Store at 0-8 °C | Recommended for maintaining long-term stability and preventing degradation.[1] |

Solubility and Spectroscopic Data

While quantitative solubility data is not widely published, its molecular structure suggests it would be soluble in polar organic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and moderately soluble in alcohols like methanol or ethanol, with limited solubility in water and nonpolar solvents.

Expected Spectroscopic Features:

-

¹H NMR: Signals expected for the aldehyde proton (CHO, ~9.8-10.0 ppm), two distinct doublets for the thiophene ring protons (~7.0-8.0 ppm), a singlet for the acetyl methyl protons (CH₃, ~2.2 ppm), and a broad singlet for the amide proton (NH, variable).

-

¹³C NMR: Resonances anticipated for the aldehyde carbonyl (~180-185 ppm), the amide carbonyl (~168-170 ppm), carbons of the thiophene ring (~120-150 ppm), and the acetyl methyl carbon (~24 ppm).

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), C=O stretching of the aldehyde (~1670 cm⁻¹), C=O stretching of the amide (Amide I band, ~1650 cm⁻¹), and C-N stretching (Amide II band, ~1550 cm⁻¹).

-

Mass Spectrometry (MS): The predicted monoisotopic mass is 169.01974 Da.[4] Expected adducts in electrospray ionization (ESI) would include [M+H]⁺ at m/z 170.02702 and [M+Na]⁺ at m/z 192.00896.[4]

Synthesis and Purification

This compound is not a naturally occurring compound and must be prepared through synthetic organic chemistry. A common and logical approach involves the formylation of an N-acetylated aminothiophene precursor. The Vilsmeier-Haack reaction is a standard and effective method for introducing a formyl group onto an electron-rich aromatic ring, such as thiophene.

Proposed Synthetic Workflow

The synthesis can be logically broken down into two main stages: the preparation of the precursor N-(2-thienyl)acetamide, and its subsequent formylation.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on established chemical principles for acetylation and Vilsmeier-Haack formylation.[7]

Part A: Synthesis of N-(2-thienyl)acetamide (Precursor)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminothiophene (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by carefully adding water. If necessary, neutralize with a saturated sodium bicarbonate solution. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-(2-thienyl)acetamide can be purified by recrystallization.

Part B: Formylation to this compound

-

Vilsmeier Reagent Preparation: In a separate flask under nitrogen, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Reactant Addition: Dissolve the N-(2-thienyl)acetamide (1.0 eq) from Part A in DMF and add it slowly to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: After addition, heat the reaction mixture to 60-70 °C and maintain for 2-4 hours, monitoring by TLC.

-

Hydrolysis: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Workup and Isolation: Basify the aqueous solution with sodium hydroxide or sodium acetate to precipitate the crude product. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

-

Final Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quality Control and Characterization Workflow

A rigorous characterization workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Caption: Self-validating workflow for the characterization of the final product.

Reactivity and Applications

The dual functionality of this compound makes it a versatile building block.

-

Pharmaceutical Development: The aldehyde can be converted into imines, oximes, or hydrazones, which are common pharmacophores. The thiophene ring is a known bioisostere for the benzene ring, often used to improve metabolic stability or modulate biological activity. This compound serves as an intermediate for molecules targeting inflammatory and infectious diseases.[1]

-

Organic Synthesis: It is a key starting material for creating more complex heterocyclic systems through cyclization and condensation reactions.[1]

-

Material Science: The conjugated thiophene system is a fundamental component of organic electronics. Derivatives of this compound can be explored for the synthesis of conductive polymers, dyes, and coatings.[1]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its potential as a building block in diverse scientific fields. This guide has detailed its core physicochemical properties, provided a robust, theory-based protocol for its synthesis, and outlined a comprehensive workflow for its characterization. By understanding these fundamental aspects, researchers can effectively utilize this compound in their synthetic endeavors, from pharmaceutical discovery to the development of advanced materials.

References

-

N-(5-acetamido-2-formylphenyl)acetamide - Chemical Synthesis Database . Mol-Instincts. [Link]

-

This compound (C7H7NO2S) - PubChemLite . PubChem. [Link]

-

N-[(5-Acetyl-2-thienyl)methyl]acetamide | C9H11NO2S | CID 7131592 . PubChem. [Link]

- Synthesis method of 2-thiophenecarboxaldehyde - Google Patents.

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC . National Institutes of Health. [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information . American Chemical Society. [Link]

-

Facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones. A new class of antimicrobial agents . ResearchGate. [Link]

-

2-thenaldehyde - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC . National Institutes of Health. [Link]

-

5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663 . PubChem. [Link]

-

5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 . PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. PubChemLite - this compound (C7H7NO2S) [pubchemlite.lcsb.uni.lu]

- 5. 2-Thiophenecarboxaldehyde(98-03-3) 13C NMR spectrum [chemicalbook.com]

- 6. 3-Thiophenecarboxaldehyde(498-62-4) 1H NMR spectrum [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

N-(5-Formyl-2-thienyl)acetamide reactivity and stability

An In-depth Technical Guide to the Reactivity and Stability of N-(5-Formyl-2-thienyl)acetamide

Introduction

This compound, a bifunctional heterocyclic compound, represents a cornerstone intermediate in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a thiophene ring substituted with both an electron-withdrawing formyl group and an electron-donating acetamide group, imparts a nuanced and versatile chemical character. This guide provides an in-depth exploration of the reactivity and stability of this molecule, offering field-proven insights for researchers, scientists, and drug development professionals. Understanding the delicate interplay between its functional groups is paramount for leveraging its synthetic potential and ensuring the integrity of research outcomes.

The compound serves as a critical building block for a range of complex organic molecules and pharmaceutical agents, particularly those targeting infectious and inflammatory diseases.[1] Its utility also extends to materials science, where it is employed in the development of advanced polymers and coatings.[1] This document will dissect the molecule's reactivity at each functional site, elucidate its stability profile under various conditions, and provide robust experimental protocols to guide its application in the laboratory.

| Property | Value | Source |

| CAS Number | 31167-35-8 | |

| Molecular Formula | C₇H₇NO₂S | [2] |

| Molecular Weight | 169.20 g/mol | [2] |

| Appearance | Brown solid | [1] |

| Melting Point | 175-179 °C | [1] |

Part 1: Molecular Structure and Reactivity Analysis

The reactivity of this compound is governed by the electronic properties of its three key components: the thiophene ring, the formyl (aldehyde) group, and the acetamide group. The sulfur atom in the thiophene ring provides electron density, making the ring inherently susceptible to electrophilic attack, primarily at the α-positions (C2 and C5). However, in this molecule, both α-positions are substituted. The formyl and acetamide groups exert opposing electronic effects that dictate the molecule's overall reactivity profile.

-

Formyl Group (-CHO): As a moderately deactivating, electron-withdrawing group, the aldehyde functionality decreases the electron density of the thiophene ring, making it less reactive towards electrophiles than unsubstituted thiophene. Its primary reactivity lies in the electrophilic nature of the carbonyl carbon, making it a prime site for nucleophilic attack.

-

Acetamide Group (-NHCOCH₃): The nitrogen atom's lone pair can donate electron density into the thiophene ring through resonance, acting as an activating group. This effect partially counteracts the deactivation by the formyl group. The amide functionality itself can undergo reactions such as hydrolysis under specific conditions.

This electronic push-pull system creates a unique reactivity landscape, which will be explored in the following sections.

Reactivity of the Formyl Group: Nucleophilic Addition and Condensation

The aldehyde group is the most prominent site for synthetic transformations. It readily undergoes nucleophilic addition, often followed by dehydration, in condensation reactions. The Knoevenagel condensation is a classic and highly effective example.[1] This reaction involves the nucleophilic addition of an active methylene compound to the aldehyde, catalyzed by a weak base, to form a stable α,β-unsaturated product.[1][3]

Mechanism: Base-Catalyzed Knoevenagel Condensation

Caption: General mechanism of the Knoevenagel condensation.

The products of such condensations are valuable precursors for more complex heterocyclic systems and are widely used in the synthesis of pharmaceuticals and functional polymers.[4]

Table 2: Representative Knoevenagel Condensation of Thiophene Aldehydes (Data based on analogous thiophene aldehydes to illustrate typical reaction outcomes)

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2-Thiophenecarboxaldehyde | Cyanoacetic Acid | KOH | Water | 75 (Microwave) | 20 min | >95 | [4] |

| 3-Methyl-2-thiophenecarboxaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | - | 90 | [4] |

| Aromatic Aldehydes | Malononitrile | DBU | Water | Room Temp. | 5 min | 98 | [4] |

Reactivity of the Thiophene Ring: Electrophilic Substitution

While the formyl group deactivates the thiophene ring towards electrophilic substitution, reactions can still occur under forcing conditions. The directing effects of the existing substituents are key. The acetamide group at C2 is an ortho-, para-director, while the formyl group at C5 is a meta-director. In the thiophene system, this translates to:

-

Acetamide (-NHCOCH₃) at C2: Directs incoming electrophiles to C3 and C5.

-

Formyl (-CHO) at C5: Directs incoming electrophiles to C3.

Both groups deactivate the ring, but the C3 and C4 positions are the most likely sites for substitution. Drawing parallels from 2-acetylthiophene, where the acetyl group deactivates the ring, electrophilic attack is generally directed to the C4 and C5 positions.[5] Given that C5 is occupied, the C4 position becomes a probable site for electrophilic attack on this compound.

Diagram: Electrophilic Attack at C4

Caption: Simplified workflow for electrophilic substitution at the C4 position.

Reactivity of the Acetamide Group

The acetamide linkage is generally stable but can be susceptible to hydrolysis under harsh acidic or alkaline conditions upon prolonged heating.[6] This reaction cleaves the amide bond to yield 2-amino-5-formylthiophene and acetic acid (or its corresponding salt), which represents a potential degradation pathway.

Part 2: Stability and Degradation Profile

The long-term stability of this compound is a critical consideration for its storage and use in multi-step syntheses. Commercial suppliers recommend refrigerated storage (0-8 °C), indicating sensitivity to ambient conditions.[1] The primary degradation pathways are likely oxidation and hydrolysis, influenced by factors such as temperature, light, and oxygen.

Table 3: Key Factors Influencing the Stability of this compound

| Factor | Potential Effect | Rationale / Mitigating Strategy | Reference (Analogous Systems) |

| Temperature | Accelerates degradation. | Store at recommended 0-8 °C. Avoid prolonged heating. | [7][8] |

| Oxygen | Oxidation of the aldehyde to a carboxylic acid; potential ring degradation. | Store under an inert atmosphere (e.g., Nitrogen, Argon). Use antioxidants in solution where applicable. | [8][9] |

| Light (UV) | Photodegradation, leading to decomposition. | Store in amber vials or protect from light. | [9][10] |

| pH (Acid/Base) | Hydrolysis of the acetamide bond. | Maintain neutral pH during storage and workup unless hydrolysis is intended. | [6] |

Diagram: Potential Degradation Pathways

Caption: Primary degradation pathways for the title compound.

Part 3: Experimental Protocols

The following protocols are provided as self-validating systems, with explanations for key steps grounded in the principles discussed above.

Protocol 1: Synthesis of this compound via Acetylation

This protocol describes a representative synthesis via the acetylation of 2-amino-5-formylthiophene. This route is often preferred due to the ease of handling the starting materials. The method is adapted from a standard procedure for the acetylation of aminothiophenes.[11]

Materials:

-

2-Amino-5-formylthiophene

-

Acetic anhydride

-

Deionized water

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 2-amino-5-formylthiophene (1.0 eq) in an excess of acetic anhydride (approx. 5-10 eq).

-

Causality: Acetic anhydride serves as both the acetylating agent and the solvent, driving the reaction to completion.

-

-

Reaction: Heat the mixture to reflux for 15-30 minutes.

-

Causality: Thermal energy is required to overcome the activation energy for the N-acylation reaction.

-

-

Hydrolysis of Excess Reagent: Carefully add deionized water to the reaction mixture and continue heating for an additional 5-10 minutes.

-

Causality: This step quenches the reaction and hydrolyzes the excess acetic anhydride to water-soluble acetic acid, simplifying purification.

-

-

Crystallization and Isolation: Allow the mixture to cool to room temperature, followed by cooling in an ice bath. The product, this compound, will crystallize.

-

Causality: The product is significantly less soluble in the aqueous acetic acid mixture at lower temperatures, promoting crystallization.

-

-

Purification: Collect the crystals by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product. Purity can be assessed by melting point and NMR spectroscopy.

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol details a highly efficient Knoevenagel condensation, a key reaction of the formyl group, adapted from established methods for aromatic aldehydes.[3][4]

Materials:

-

This compound

-

Malononitrile

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Water

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

Reactant Dissolution: In a flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in water (10-20 mL).

-

Causality: Water is an environmentally benign solvent, and the use of a slight excess of the active methylene compound ensures complete consumption of the aldehyde.

-

-

Catalyst Addition: Add a catalytic amount of DBU (e.g., 5 mol%) to the stirring solution at room temperature.

-

Causality: DBU is a strong, non-nucleophilic organic base that efficiently deprotonates malononitrile to generate the required enolate nucleophile without promoting self-condensation of the aldehyde.[4]

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-15 minutes.

-

Self-Validation: The appearance of a new, less polar spot corresponding to the product and the disappearance of the aldehyde spot indicates reaction completion.

-

-

Product Isolation: Upon completion, the solid product often precipitates directly from the reaction mixture. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold water and then a small amount of cold ethanol to remove residual starting materials and catalyst. If necessary, the product can be further purified by recrystallization from ethanol.

Conclusion

This compound is a molecule of significant synthetic value, characterized by a rich and tunable reactivity profile. Its formyl group serves as a handle for carbon-carbon bond formation via condensation chemistry, while the thiophene ring, though deactivated, remains accessible to electrophilic substitution. The stability of the compound is a critical parameter, with sensitivity to oxygen, heat, and light necessitating careful handling and storage under refrigerated, inert, and dark conditions. By understanding these core principles of reactivity and stability, researchers can effectively harness the potential of this versatile intermediate to advance the frontiers of drug discovery and materials science.

References

-

Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. (2023). YouTube. [Link]

-

Kumar, A., & Singh, R. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. [Link]

-

Electrophilic Substitution at Nitrogen. Michigan State University Department of Chemistry. [Link]

-

Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. (2021). Diva-Portal.org. [Link]

-

Candeias, N. R., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 336-345. [Link]

-

This compound. PubChem. [Link]

-

This compound (C7H7NO2S). PubChemLite. [Link]

-

Vanherck, J. C., et al. (2002). Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure. Food Chemistry, 76(4), 435-441. [Link]

-

Guidotti, G., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology, 9, 762881. [Link]

-

Liu, R., et al. (2021). Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization. Journal of Food Science and Technology, 58(9), 3473-3481. [Link]

-

Steindal, A. H., et al. (2006). Photodegradation of 5-methyltetrahydrofolate: biophysical aspects. Photochemistry and Photobiology, 82(6), 1651-1655. [Link]

-

Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization. (2021). PubMed. [Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - this compound (C7H7NO2S) [pubchemlite.lcsb.uni.lu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photodegradation of 5-methyltetrahydrofolate: biophysical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]

A Technical Guide to the Proposed Mechanism of Action of N-(5-Formyl-2-thienyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-(5-Formyl-2-thienyl)acetamide is a compound primarily utilized as a chemical intermediate.[1] There is currently no established and validated mechanism of action for this molecule in the public domain. This guide, therefore, presents a scientifically-grounded, hypothetical mechanism of action based on the known biological activities of its core structural motifs. The content herein is intended to serve as a framework for future research and development, not as a definitive statement of biological function.

Introduction and Rationale

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] Derivatives of 2-aminothiophene, the precursor to this compound, have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antileishmanial properties.[3][4][5] The acetamide group is also a common feature in many biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles.[6][7]

This guide proposes a plausible, yet hypothetical, mechanism of action for this compound, focusing on its potential as an inhibitor of inflammatory pathways. This hypothesis is built upon the established anti-inflammatory and antioxidant activities of related 2-acetamidothiophene and acetamide derivatives.[5][6] The presence of a reactive formyl group at the 5-position of the thiophene ring is a key structural feature that may confer a unique mode of interaction with biological targets.

This document will provide an in-depth exploration of this proposed mechanism, followed by a comprehensive framework for its experimental validation.

Molecular Profile

-

IUPAC Name: this compound

-

CAS Number: 31167-35-8[1]

-

Molecular Formula: C₇H₇NO₂S[1]

-

Molecular Weight: 169.2 g/mol [1]

-

Structure:

-

A five-membered thiophene ring.

-

An acetamide group at the 2-position.

-

A formyl (aldehyde) group at the 5-position.

-

Proposed Mechanism of Action: Inhibition of the NF-κB Inflammatory Pathway

We hypothesize that this compound acts as an anti-inflammatory agent by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory response, and its dysregulation is implicated in a multitude of chronic inflammatory diseases.

The proposed mechanism involves two key interactions:

-

Covalent Modification of IKKβ: The electrophilic formyl group of this compound is proposed to form a covalent bond with a critical cysteine residue within the activation loop of the IκB kinase beta (IKKβ) subunit. This covalent modification would allosterically inhibit the kinase activity of IKKβ.

-

Hydrogen Bonding and Hydrophobic Interactions: The 2-acetamidothiophene core is hypothesized to anchor the molecule within the ATP-binding pocket of IKKβ through a network of hydrogen bonds and hydrophobic interactions, further stabilizing the inhibitory conformation.

By inhibiting IKKβ, this compound would prevent the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This would, in turn, sequester the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.

Experimental Validation Framework

A multi-tiered approach is required to rigorously test this hypothesis. The following experimental workflow is proposed:

Tier 1: Biochemical Assays

These assays will confirm direct interaction with and inhibition of the IKKβ protein.

4.1.1 IKKβ Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against IKKβ.

-

Protocol:

-

Recombinant human IKKβ is incubated with varying concentrations of the test compound.

-

A fluorescently labeled IκBα peptide substrate and ATP are added to initiate the kinase reaction.

-

The reaction is stopped, and the levels of phosphorylated and non-phosphorylated substrate are quantified using a suitable detection method (e.g., TR-FRET).

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

-

| Compound | IKKβ IC₅₀ (nM) |

| This compound | Hypothetical |

| Staurosporine (Positive Control) | Expected ~20 |

| DMSO (Vehicle Control) | No Inhibition |

4.1.2 Surface Plasmon Resonance (SPR)

-

Objective: To characterize the binding kinetics (Kₐ, Kₔ, K₋) of the compound to IKKβ.

-

Protocol:

-

IKKβ is immobilized on a sensor chip.

-

A series of concentrations of this compound are flowed over the chip.

-

The association and dissociation rates are measured in real-time by detecting changes in the refractive index at the sensor surface.

-

Binding constants are derived from the sensorgram data.

-

| Parameter | Value (Hypothetical) |

| Kₐ (M⁻¹s⁻¹) | 1.5 x 10⁴ |

| Kₔ (s⁻¹) | 8.0 x 10⁻⁴ |

| K₋ (nM) | 53 |

Tier 2: Cell-Based Assays

These assays will validate the downstream effects of IKKβ inhibition in a cellular context.

4.2.1 NF-κB Reporter Assay

-

Objective: To measure the inhibition of NF-κB transcriptional activity.

-

Protocol:

-

HEK293 cells are co-transfected with an NF-κB-driven luciferase reporter plasmid.

-

Cells are pre-treated with this compound.

-

NF-κB signaling is stimulated with TNF-α.

-

Luciferase activity is measured as a readout of NF-κB activation.

-

4.2.2 Western Blot Analysis

-

Objective: To quantify the levels of key signaling proteins in the NF-κB pathway.

-

Protocol:

-

Macrophage-like cells (e.g., RAW 264.7) are treated with the compound and stimulated with lipopolysaccharide (LPS).

-

Cell lysates are collected, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated IκBα, total IκBα, and nuclear p65.

-

Band intensities are quantified to determine the relative protein levels.

-

Tier 3: Structure-Activity Relationship (SAR) Studies

SAR studies will be crucial to confirm the role of the formyl group.

-

Objective: To determine the importance of the formyl group for biological activity.

-

Protocol:

-

Synthesize analogs of this compound where the formyl group is replaced with less reactive moieties (e.g., a methyl group, a carboxylic acid).

-

Evaluate these analogs in the Tier 1 and Tier 2 assays.

-

A significant loss of activity upon modification of the formyl group would provide strong evidence for its role in covalent modification of the target.

-

| Analog | Modification | Expected IKKβ IC₅₀ (nM) |

| N-(5-Methyl-2-thienyl)acetamide | Formyl -> Methyl | >10,000 |

| 2-Acetamido-5-thiophenecarboxylic acid | Formyl -> Carboxylic Acid | >10,000 |

Conclusion

This guide outlines a plausible, yet hypothetical, mechanism of action for this compound as an inhibitor of the NF-κB inflammatory pathway. The proposed mechanism is grounded in the known biological activities of its constituent chemical motifs and provides a solid foundation for further investigation. The detailed experimental framework presented here offers a clear and logical path for researchers and drug development professionals to validate this hypothesis and explore the therapeutic potential of this and related molecules. The successful validation of this mechanism could pave the way for the development of a new class of anti-inflammatory agents.

References

-

Bastos, L. S., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules. Available at: [Link]

-

Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

Narender, G., et al. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. International Journal of Pharmaceutical Sciences and Clinical Research. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 2-(Acetamido)thiophene. PubChem. Available at: [Link]

-

Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at: [Link]

-

ResearchGate (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Available at: [Link]

-

Li, J., et al. (2021). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Journal of Cellular and Molecular Medicine. Available at: [Link]

-

Pecorella, S., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. Available at: [Link]

-

International Journal of Pharmaceutical Research and Applications (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Available at: [Link]

-

ACS Omega (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Available at: [Link]

-

European Journal of Medicinal Chemistry (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 5-Formyl-2-thiopheneboronic acid. PubChem. Available at: [Link]

-

Acta Crystallographica Section E (2009). N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). N-(2-methyl-5-nitrophenyl)-2-(2-thienyl)acetamide. PubChem. Available at: [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(5-Formyl-2-thienyl)acetamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Formyl-2-thienyl)acetamide, a versatile heterocyclic compound, stands as a critical building block in the landscape of pharmaceutical and materials science research. Its unique molecular architecture, featuring a reactive formyl group and an acetamido moiety on a thiophene scaffold, imparts a diverse range of chemical functionalities. This guide provides a comprehensive technical overview of this compound, delving into its chemical properties, plausible synthetic routes, and its significant applications as a key intermediate in the development of novel therapeutic agents and advanced organic materials.

Introduction: The Significance of a Thiophene Scaffold

The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Its structural resemblance to a benzene ring, coupled with its distinct electronic properties, allows it to serve as a bioisostere for phenyl groups in drug molecules, often leading to improved pharmacokinetic profiles and enhanced biological activity. The introduction of functional groups, such as the formyl and acetamido moieties in this compound, further expands its utility, offering reactive handles for diverse chemical transformations. This compound has emerged as a valuable intermediate in the synthesis of complex molecules targeting a spectrum of diseases, including inflammatory and infectious conditions[1].

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and material design.

| Property | Value | Reference |

| CAS Number | 31167-35-8 | [1][2][3] |

| Molecular Formula | C₇H₇NO₂S | [1] |

| Molecular Weight | 169.20 g/mol | [1] |

| Appearance | Brown solid | [1] |

| Melting Point | 175-179 °C | [1] |

| Purity | ≥99% (HPLC) | [1] |

Synthesis of this compound: A Mechanistic Perspective

While the specific historical discovery of this compound is not prominently documented in readily available literature, its synthesis can be logically approached through established organic chemistry reactions. The most probable synthetic pathway involves the formylation of an acetamido-substituted thiophene precursor.

Plausible Synthetic Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

The proposed synthesis of this compound would likely start from N-(2-thienyl)acetamide. The acetamido group (-NHCOCH₃) is an ortho-, para-directing group, activating the thiophene ring for electrophilic substitution. The formyl group would be directed to the vacant 5-position due to the steric hindrance at the 3-position and the electronic activation at the 5-position.

Experimental Workflow: Vilsmeier-Haack Formylation

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

-

Reagent Preparation: In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.

-

Reaction: N-(2-thienyl)acetamide, dissolved in a suitable solvent, is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred, and the temperature is gradually increased to facilitate the electrophilic substitution.

-

Workup and Purification: Upon completion of the reaction, the mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate) to hydrolyze the intermediate iminium salt. The resulting precipitate, this compound, is then collected by filtration, washed, and purified, typically by recrystallization or column chromatography.

Applications in Research and Development

The bifunctional nature of this compound makes it a highly valuable scaffold for the synthesis of a diverse array of more complex molecules.

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, with potential applications in treating inflammatory and infectious diseases[1]. The formyl group can undergo a variety of chemical transformations, including:

-

Reductive amination: To introduce substituted amino groups.

-

Wittig reaction: To form carbon-carbon double bonds.

-

Condensation reactions: With amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other heterocyclic systems.

These reactions allow for the construction of diverse molecular libraries for screening against various biological targets.

Organic Synthesis and Materials Science

Beyond its pharmaceutical applications, this compound is employed in the broader field of organic synthesis for the creation of complex molecular architectures[1]. In materials science, the thiophene core is a well-known component of conductive polymers and organic electronic devices. The functional groups of this compound allow for its incorporation into polymer backbones or as pendant groups, enabling the fine-tuning of the electronic and physical properties of the resulting materials[1].

Logical Relationship of Applications

Caption: Interconnectivity of the chemical reactivity and applications.

Future Outlook

The versatility of this compound positions it as a compound of continued interest in both academic and industrial research. Future research efforts are likely to focus on the exploration of its utility in the synthesis of novel bioactive molecules, particularly in the development of targeted therapies. Furthermore, its application in the design of new organic materials with tailored electronic and optical properties remains a promising avenue for investigation. As synthetic methodologies evolve, more efficient and sustainable routes to this valuable intermediate are also anticipated.

References

-

This compound (C7H7NO2S). PubChem. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of N-(5-Formyl-2-thienyl)acetamide

Introduction

N-(5-Formyl-2-thienyl)acetamide is a multifunctional organic compound of increasing interest to the pharmaceutical, agrochemical, and materials science sectors. Its utility as a key intermediate in the synthesis of novel bioactive molecules and advanced materials necessitates a thorough understanding of its safe handling, storage, and disposal. This guide provides an in-depth, scientifically grounded framework for researchers, scientists, and drug development professionals to manage this compound responsibly within a laboratory setting.

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes information from supplier data and the known hazard profiles of its constituent functional groups—a thiophene ring, an acetamide moiety, and an aromatic aldehyde—to provide a robust set of safety and handling guidelines.

Section 1: Chemical Identification and Physicochemical Properties

Proper identification is the cornerstone of chemical safety. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | Chem-Impex[1] |

| Synonyms | N-(5-formylthiophen-2-yl)acetamide | PubChem[2] |

| CAS Number | 31167-35-8 | Chem-Impex[1] |

| Molecular Formula | C₇H₇NO₂S | Chem-Impex[1] |

| Molecular Weight | 169.20 g/mol | Chem-Impex[1] |

| Appearance | Brown solid | Chem-Impex[1] |

| Melting Point | 175-179 °C | Chem-Impex[1] |

| Purity | ≥ 99% (HPLC) | Chem-Impex[1] |

Section 2: Hazard Identification and Toxicological Profile (Inferred)

Due to the absence of specific toxicological data for this compound, this section infers potential hazards based on the known profiles of thiophene, acetamide, and aromatic aldehydes. This approach, grounded in established chemical principles, provides a cautious and protective basis for risk assessment.

GHS Classification (Inferred)

The following Globally Harmonized System (GHS) classifications are proposed based on the compound's structural components:

| Hazard Class | Inferred Classification & Rationale |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) . Rationale: Thiophene is classified as harmful if swallowed (H302)[3][4]. |

| Skin Irritation | Category 2 (Causes skin irritation) . Rationale: Aromatic aldehydes and thiophene can be irritating to the skin[5]. |

| Eye Irritation | Category 2A (Causes serious eye irritation) . Rationale: Thiophene and many aldehydes are known to cause serious eye irritation (H319)[4][5]. |

| Carcinogenicity | Category 2 (Suspected of causing cancer) . Rationale: Acetamide is classified as a suspected carcinogen (H351)[6][7][8]. This warrants handling the compound with extreme caution. |

| Respiratory Sensitization | Possible Respiratory Irritant . Rationale: Aldehydes can be irritating to the respiratory system. As a solid, inhalation of dust should be minimized. |

Pictograms:

Signal Word: Warning [8] Inferred Hazard Statements:

-

H302: Harmful if swallowed. [4]* H315: Causes skin irritation. [9]* H319: Causes serious eye irritation. [4]* H351: Suspected of causing cancer. [6][7][8]

Routes of Exposure and Symptoms

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.

-

Skin Contact: May cause redness, pain, and irritation.[10] Prolonged contact should be avoided.

-

Eye Contact: Direct contact with the solid or dust can cause serious irritation, redness, and pain.[10]

-

Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.[4]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls

-

Chemical Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of dust.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[11]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing exposure.

-

Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or dust generation.[12][13]

-

Hand Protection: Nitrile gloves are recommended for handling this compound. Gloves must be inspected for tears or holes before each use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.

-

Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron over the lab coat is advised.[13]

-

Footwear: Closed-toe shoes made of a non-porous material are mandatory in the laboratory.[14]

Caption: PPE selection workflow based on task risk level.

Section 4: Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols is essential for mitigating risks associated with this compound.

Safe Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

-

Weighing: Conduct all weighing operations on a disposable weigh boat or creased weighing paper inside the fume hood to contain any spills.

-

Transfer: Use a spatula to transfer the solid. Avoid creating dust by handling the material gently.

-

Post-Handling: After use, tightly seal the container. Decontaminate the spatula and work surface. Remove gloves and wash hands thoroughly with soap and water.

Storage Conditions

-

Temperature: Store in a cool, dry place. The supplier recommends storage at 0-8 °C.[1]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.

-

Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases, as reactions may occur.[15][16] Thiophene, for instance, can react violently with nitric acid and strong oxidizers.[15][17]

-

Location: Store in a locked cabinet or a designated area accessible only to authorized personnel, in line with its suspected carcinogenicity.[6][18]

Disposal Protocol

All waste containing this compound, including contaminated PPE, weigh boats, and empty containers, must be disposed of as hazardous chemical waste. Place materials in a clearly labeled, sealed waste container and follow your institution's hazardous waste disposal procedures.[6] Do not dispose of this chemical down the drain.[6]

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly reduce potential harm.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[19][20][21]

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][19]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin CPR. Seek immediate medical attention.[18][19]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[19][22]

Spill Response Protocol

This protocol is for minor spills (<1 gram) that can be handled by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's emergency response team.

-

Alert Personnel: Immediately alert others in the vicinity.

-

Secure Area: Restrict access to the spill area.

-

PPE: Don appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat.

-

Containment: Gently cover the spill with a dry absorbent material (e.g., vermiculite or sand) to avoid generating dust.[1]

-

Collection: Carefully scoop the absorbed material into a labeled hazardous waste container using non-sparking tools.[1][11]

-

Decontamination: Wipe the spill area with a damp paper towel. Place the used towel in the waste container.

-

Disposal: Seal and dispose of the waste container according to institutional guidelines.

-

Post-Cleanup: Thoroughly wash hands and any exposed skin.

Caption: Step-by-step workflow for a minor solid chemical spill.

References

-

SAFETY DATA SHEET - Acetamide. PENTA. [Link]

-

First Aid: Chemical Exposure. UMass Memorial Health. [Link]

-

MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP. [Link]

-

HAZARD SUMMARY - Thiophene. New Jersey Department of Health. [Link]

-

Chemical Spill Clean-Up. University of Delaware Environmental Health & Safety. [Link]

-

Safety data sheet - Acetamide. Chemos GmbH & Co. KG. [Link]

-

Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]

-

First Aid Procedures for Chemical Hazards. Hazmat School. [Link]

-

Skin Exposure First Aid. Missouri Poison Center. [Link]

-

Spill Management Procedure. Texas A&M University-Texarkana. [Link]

-

Personal Protective Equipment for Chemical Handling. Real Safety. [Link]

-

Aldehydes. Chemical Safety Facts. [Link]

-

Spill Clean up Procedure. The University of British Columbia Safety & Risk Services. [Link]

-

Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

-

Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Personal Protective Equipment (PPE). CHEMM. [Link]

-

Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

-

Lab Safety Equipment & PPE. ChemTalk. [Link]

-

ALDEHYDE C-8 FPD-2015A-2384 - SAFETY DATA SHEET. Perfumer's Apprentice. [Link]

-

ACETAMIDE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. [Link]

-

Acetamide. PubChem. [Link]

-

ICSC 0233 - ACETAMIDE. International Chemical Safety Cards (ICSCs). [Link]

-

Safety data sheet - Thiophene. CPAChem. [Link]

-

Thiophene. Wikipedia. [Link]

-

Compare to aroma DO NOT DISTURB (W) by Sol de Janeiro® F58833 - SAFETY DATA SHEET. Wellington Fragrance. [Link]

-

Thiophene [CAS# 110-02-1] - GHS Pipe Marking Label. Creative Safety Supply. [Link]

-

GHS Classification (Rev.11, 2025) Summary. PubChem. [Link]

-

GHS Hazard Classification Search. ChemRadar. [Link]

-

Chemical Hazard Classification (GHS). University of Illinois Division of Research Safety. [Link]

Sources

- 1. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 2. Skin Exposure First Aid - Trusted Poison Help - Missouri Poison Center [missouripoisoncenter.org]

- 3. cpachem.com [cpachem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. lobachemie.com [lobachemie.com]

- 9. johndwalsh.com [johndwalsh.com]

- 10. ICSC 0233 - ACETAMIDE [chemicalsafety.ilo.org]

- 11. echemi.com [echemi.com]

- 12. sams-solutions.com [sams-solutions.com]

- 13. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]

- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 15. nj.gov [nj.gov]

- 16. nj.gov [nj.gov]

- 17. THIOPHENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. neb.com [neb.com]

- 19. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]

- 20. safety.fsu.edu [safety.fsu.edu]

- 21. hazmatschool.com [hazmatschool.com]

- 22. archpdfs.lps.org [archpdfs.lps.org]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of N-(5-Formyl-2-thienyl)acetamide

Introduction: The Significance of N-(5-Formyl-2-thienyl)acetamide

This compound is a pivotal intermediate compound in the landscape of modern organic synthesis. Its unique molecular architecture, featuring a thiophene core functionalized with both an activating acetamido group and a reactive formyl group, renders it a highly valuable building block. This compound serves as a cornerstone in the synthesis of more complex molecules for a range of applications, from pharmaceuticals to materials science.[1] Its utility is particularly pronounced in the development of novel therapeutic agents, especially those targeting inflammatory and infectious diseases, as well as in the creation of advanced materials like conductive polymers and organic electronic devices.[1]